molecular formula C23H20N4O3S B2926480 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872694-60-5

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2926480
CAS RN: 872694-60-5
M. Wt: 432.5
InChI Key: UUAURVAYASKKFT-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • The synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones has been explored, demonstrating the versatility of such compounds in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
  • Another study reported the regioselective amination of condensed pyrimidines, showcasing the chemical reactivity of these compounds and their potential as building blocks for more complex molecular designs (Gulevskaya et al., 1994).

Applications in Materials Science

  • The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been investigated, highlighting their potential applications in pH-sensing and as chromophores due to their solid-state fluorescence and solvatochromism properties (Yan et al., 2017).

Potential Pharmacological Applications

  • Some derivatives of similar compounds have been evaluated for their biological and antitumor activities, suggesting the possibility of their use in developing novel therapeutic agents (Ye et al., 2015).

Advanced Synthetic Techniques

  • Novel multicomponent synthesis techniques have been applied to create pyridine-pyrimidines and their bis-derivatives, indicating advanced methods for constructing complex molecules that could have a variety of applications in chemical synthesis and drug development (Rahmani et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine, followed by cyclization with p-toluidine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine", "p-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine in the presence of a base such as potassium carbonate to form 5-((2-oxo-2-phenylethyl)thio)-2,4-dichloropyrimido[4,5-d]pyrimidine.", "Step 2: Cyclization of 5-((2-oxo-2-phenylethyl)thio)-2,4-dichloropyrimido[4,5-d]pyrimidine with p-toluidine in the presence of a base such as sodium hydride to form 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Oxidation of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the final product." ] }

CAS RN

872694-60-5

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

IUPAC Name

1,3-dimethyl-7-(4-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20N4O3S/c1-14-9-11-16(12-10-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

UUAURVAYASKKFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

solubility

not available

Origin of Product

United States

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